1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine
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Overview
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine is an organic compound with the molecular formula C11H15ClN2O2S It is a derivative of piperazine, a heterocyclic amine, and contains a chloro-substituted phenyl ring with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine typically involves the reaction of 2-chloro-4-(methylsulfonyl)aniline with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon, or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups replacing the chloro group.
- Sulfone derivatives from oxidation reactions.
- Amino derivatives from reduction reactions.
Scientific Research Applications
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as agonists or antagonists at various neurotransmitter receptors, influencing neurological pathways . The chloro and methylsulfonyl groups may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonyl)aniline: A precursor in the synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine.
2-Chloro-4-(methylsulfonyl)benzoic acid: Another compound with similar functional groups but different structural properties.
Uniqueness: this compound is unique due to its combination of a piperazine ring with a chloro-substituted phenyl ring and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJCGPNOWITOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375516 |
Source
|
Record name | 1-[2-Chloro-4-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-72-9 |
Source
|
Record name | 1-[2-Chloro-4-(methanesulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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